Cas no 13485-66-0 (2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-4a,8a-dimethyl-, cis- (8CI,9CI))
13485-66-0 structure
Product Name:2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-4a,8a-dimethyl-, cis- (8CI,9CI)
CAS-nummer:13485-66-0
MF:C12H18O
MW:178.270723819733
CID:162532
PubChem ID:26067
Update Time:2025-04-19
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-4a,8a-dimethyl-, cis- (8CI,9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-4a,8a-dimethyl-, cis- (8CI,9CI)
- 4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- 4a,5,6,7,8,8a-Hexahydro-4a,8a-diethyl-2(1H)-naphthalenol
- 4a,8a-dimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2-olato
- 13485-66-0
- 4a,8a-Dimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2-ol
- DTXSID50928780
-
- Inchi: 1S/C12H18O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h5,8-9,13H,3-4,6-7H2,1-2H3
- InChI-sleutel: QRCWUTMLOGAGJQ-UHFFFAOYSA-N
- LACHT: OC1C=CC2(C)CCCCC2(C=1)C
Berekende eigenschappen
- Exacte massa: 178.13584
- Monoisotopische massa: 178.135765193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 277
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-4a,8a-dimethyl-, cis- (8CI,9CI) Gerelateerde literatuur
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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